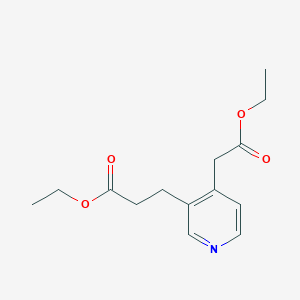![molecular formula C15H18BF3O3 B13917644 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone is an organic compound that features a boronic ester group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone typically involves the reaction of a boronic ester with a trifluoromethylated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic ester and the aromatic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
科学的研究の応用
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
作用機序
The mechanism by which 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl group and has different reactivity and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but without the aromatic and trifluoromethyl groups.
Uniqueness
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the boronic ester and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it valuable in applications requiring specific interactions and stability .
特性
分子式 |
C15H18BF3O3 |
|---|---|
分子量 |
314.11 g/mol |
IUPAC名 |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H18BF3O3/c1-9(20)11-7-6-10(15(17,18)19)8-12(11)16-21-13(2,3)14(4,5)22-16/h6-8H,1-5H3 |
InChIキー |
PFZLAKJJJSUSNL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


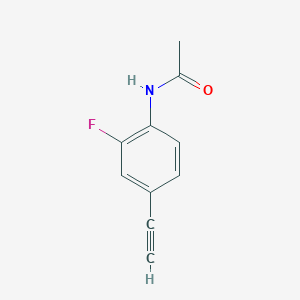
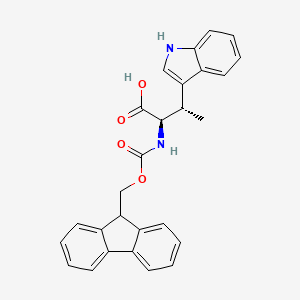
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
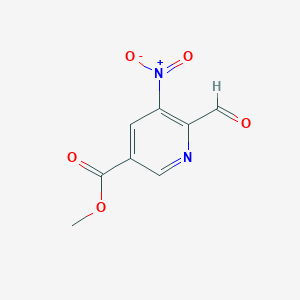
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
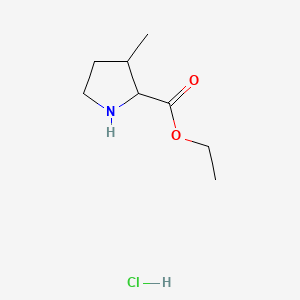
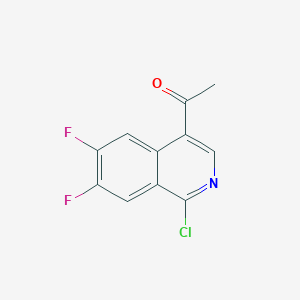
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
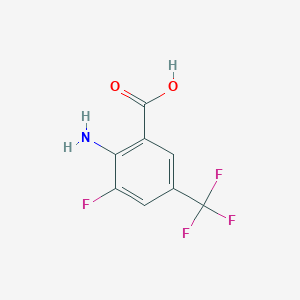
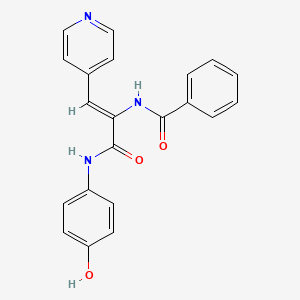
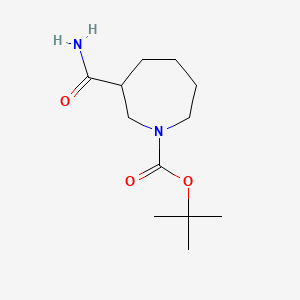
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
